N-[(2Z)-3-(2-ethoxyethyl)-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
The compound N-[(2Z)-3-(2-ethoxyethyl)-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide features a fused heterocyclic architecture comprising a 1,3-benzothiazole ring conjugated to a 1,4-benzodioxine moiety via a carboxamide linkage. Key structural attributes include:
- A (2Z)-configuration at the benzothiazol-2-ylidene group.
- Substituents: 2-ethoxyethyl at position 3 of the benzothiazole and 5,6-dimethoxy groups on the benzodioxine ring.
- A planar carboxamide bridge, likely influencing hydrogen-bonding interactions and molecular polarity.
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-5,6-dimethoxy-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6S/c1-4-28-8-7-24-15-12-17(26-2)18(27-3)13-20(15)31-22(24)23-21(25)14-5-6-16-19(11-14)30-10-9-29-16/h5-6,11-13H,4,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVVFMBRHDFPOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC4=C(C=C3)OCCO4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(2-ethoxyethyl)-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothiazole ring and the benzodioxine ring, followed by the introduction of the ethoxyethyl and dimethoxy groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. This may include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(2-ethoxyethyl)-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N-[(2Z)-3-(2-ethoxyethyl)-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(2-ethoxyethyl)-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved, which can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related derivatives reported in the literature:
Substituent Effects on Properties
- Electron-Withdrawing Groups (e.g., nitro in ) : Improve thermal stability but may reduce metabolic stability.
Biological Activity
N-[(2Z)-3-(2-ethoxyethyl)-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a unique structure that includes both benzothiazole and benzodioxine moieties, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound's IUPAC name is N-[3-(2-ethoxyethyl)-5,6-dimethoxy-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. Its molecular formula is C22H24N2O6S, and it possesses a molecular weight of 432.50 g/mol. The structural complexity contributes to its potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that it may modulate enzyme activities and receptor functions. The exact mechanisms remain under investigation; however, the presence of functional groups such as methoxy and ethoxyethyl may enhance its binding affinity to specific targets.
Antioxidant Activity
Research indicates that compounds with benzothiazole derivatives often exhibit significant antioxidant properties. For instance, studies have utilized assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and FRAP (Ferric Reducing Ability of Plasma) to evaluate the antioxidant capacity of similar compounds. While specific data for this compound is limited, the structural similarities suggest potential efficacy in scavenging free radicals .
Anticancer Properties
Benzothiazole derivatives have been extensively studied for their anticancer properties. Research has demonstrated that such compounds can inhibit tumor cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. In vitro studies are necessary to confirm the specific anticancer activity of this compound.
Anti-inflammatory Effects
The anti-inflammatory potential of benzothiazole derivatives has been documented in multiple studies. Compounds exhibiting inhibitory action against enzymes such as 5-lipoxygenase (LO) have shown promise in reducing inflammation. The structure of this compound suggests it may possess similar properties .
Case Studies and Experimental Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
